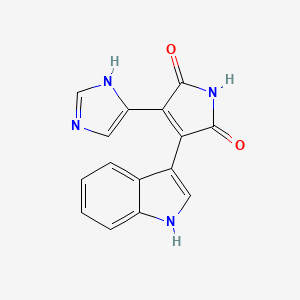
Didemnimide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didemnimide A is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity
Didemnimide A has demonstrated significant cytotoxic effects against various cancer cell lines:
- Human Colon Carcinoma : In studies using the HCT-116 cell line, this compound exhibited an IC50 value of approximately 9.7 μM, indicating moderate cytotoxic activity .
- Epidermoid Carcinoma : The compound was also tested against human epidermoid carcinoma cells (KB), showing promising results with IC50 values ranging from 10.2 to 16.3 μM for related compounds .
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : It exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 23 mm in disc diffusion assays at concentrations of 100 µg per disc .
- Resistance to Antibiotic Strains : Notably, this compound showed stronger activity against antibiotic-resistant strains compared to standard strains, highlighting its potential in addressing antibiotic resistance .
Ecological Significance
This compound plays a crucial role in the ecological interactions of Didemnum conchyliatum. Its primary application as a predator deterrent was established in laboratory and field assays:
- Feeding Deterrent : this compound was found to deter feeding by predatory reef fish at natural concentrations, making it one of the most potent antipredatory metabolites identified to date .
- Field Studies : Specifically, Didemnimide D (a derivative) was shown to inhibit feeding in both controlled and natural environments, emphasizing the ecological importance of these compounds in marine ecosystems .
Summary Table of Applications
Eigenschaften
Molekularformel |
C15H10N4O2 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N4O2/c20-14-12(9-5-17-10-4-2-1-3-8(9)10)13(15(21)19-14)11-6-16-7-18-11/h1-7,17H,(H,16,18)(H,19,20,21) |
InChI-Schlüssel |
HYVUONWSNKUQCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
Synonyme |
didemnimide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















